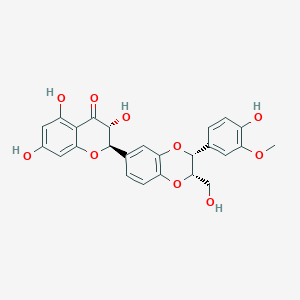

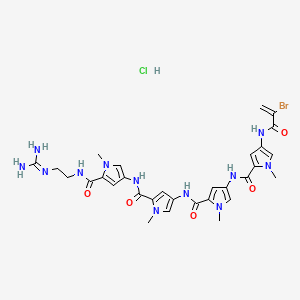

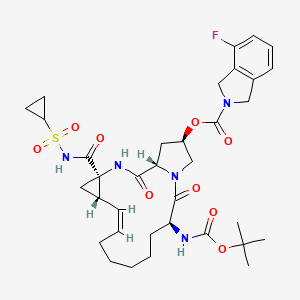

![molecular formula C20H16F3N3O B1684630 2-(Pyridin-4-Ylmethylamino)-~{n}-[3-(Trifluoromethyl)phenyl]benzamide CAS No. 269390-77-4](/img/structure/B1684630.png)

2-(Pyridin-4-Ylmethylamino)-~{n}-[3-(Trifluoromethyl)phenyl]benzamide

Vue d'ensemble

Description

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .

Chemical Reactions Analysis

The researchers explain that the introduction of TFMP groups within the structures of other molecules is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .

Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Applications De Recherche Scientifique

VEGFR Inhibition

AAL-993 is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs). It inhibits VEGFR-1, VEGFR-2, and VEGFR-3 with IC50 values of 130nM, 23nM, and 18nM respectively . VEGFRs play a crucial role in angiogenesis, the formation of new blood vessels from pre-existing ones, which is a fundamental process in cancer progression and other diseases.

PDGFR Inhibition

At higher concentrations, AAL-993 inhibits Platelet-Derived Growth Factor Receptor (PDGFR) with an IC50 value of 640nM . PDGFRs are involved in various cellular functions including cell proliferation, differentiation, and migration. They are implicated in several diseases including cancer and atherosclerosis.

c-Kit Inhibition

AAL-993 also inhibits c-Kit, a protein-tyrosine kinase, with an IC50 value of 236nM . c-Kit plays a key role in cell survival, proliferation, and differentiation. Abnormalities in c-Kit signaling are associated with various types of cancers.

CSF-1R Inhibition

The compound inhibits Colony Stimulating Factor 1 Receptor (CSF-1R) with an IC50 value of 380nM . CSF-1R is a cell surface receptor that plays a critical role in the survival, proliferation, and differentiation of monocytes and macrophages, which are key players in the immune response.

Anti-Angiogenic Activity

AAL-993 has anti-angiogenic activity, meaning it can block the formation of new blood vessels. This property makes it a potential therapeutic agent for diseases characterized by excessive angiogenesis, such as cancer .

Tumor Growth Inhibition

AAL-993 has been shown to prevent the growth of primary tumors and spontaneous peripheral metastases in mice . This suggests its potential use in cancer therapy.

Inhibition of Hypoxia-Inducible Factor-1 Transcriptional Activity

AAL-993 inhibits hypoxia-mediated increase in hypoxia-inducible factor-1 (HIF-1) transcriptional activity in an ERK-dependent manner . HIF-1 plays a central role in cellular responses to hypoxia and is often upregulated in cancer cells.

Potential Therapeutic Applications

Given its inhibitory effects on multiple kinases and its anti-angiogenic activity, AAL-993 has potential therapeutic applications in a variety of diseases, particularly those characterized by abnormal cell proliferation and angiogenesis, such as cancer .

Mécanisme D'action

Target of Action

AAL-993, also known as 2-(Pyridin-4-Ylmethylamino)-~{n}-[3-(Trifluoromethyl)phenyl]benzamide, is a potent, selective, and cell-permeable inhibitor of VEGFR . The primary targets of AAL-993 are VEGFR1, VEGFR2, and VEGFR3 . These receptors play a crucial role in angiogenesis, the formation of new blood vessels, which is a critical process in the growth and spread of cancer cells .

Mode of Action

AAL-993 interacts with its targets (VEGFR1, VEGFR2, and VEGFR3) by inhibiting their activity . The IC50 values are 130, 23, and 18 nM for VEGFR1, 2, and 3 respectively . This inhibition prevents the VEGF-induced angiogenesis, thereby limiting the growth and spread of cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by AAL-993 is the VEGF signaling pathway . By inhibiting the VEGF receptors, AAL-993 suppresses the VEGF-induced angiogenesis . Additionally, it suppresses hypoxia-induced HIF-1α expression without affecting Akt phosphorylation . This could potentially limit the ability of cancer cells to adapt to low oxygen conditions, further inhibiting their growth and spread .

Pharmacokinetics

It is mentioned that aal-993 is soluble in ethanol to 25 mm and in dmso to 50 mm This suggests that the compound has good solubility, which could potentially influence its absorption and distribution in the body

Result of Action

The primary result of AAL-993’s action is the inhibition of VEGF-induced angiogenesis . This means that it can prevent the formation of new blood vessels, thereby limiting the growth and spread of cancer cells . Additionally, it suppresses hypoxia-induced HIF-1α expression, potentially limiting the ability of cancer cells to adapt to low oxygen conditions .

Orientations Futures

Propriétés

IUPAC Name |

2-(pyridin-4-ylmethylamino)-N-[3-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3N3O/c21-20(22,23)15-4-3-5-16(12-15)26-19(27)17-6-1-2-7-18(17)25-13-14-8-10-24-11-9-14/h1-12,25H,13H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLAFVGLBBOPRLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NCC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.